REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[N:4]([N:13]=[N:14][N:15]=2)[C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[CH:7][CH:6]=2.C>C(O)C>[CH3:1][CH:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:12])[N:4]2[N:13]=[N:14][N:15]=[C:3]12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column with ethyl ether as the eluting solvent
|
Type
|
CUSTOM
|
Details
|
The product-containing fractions were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to recover 4,5-dihydro-4,6-dimethyltetrazolo[1,5-a]quinoxaline, m.p. 159°-61°C.
|
Name
|
|
Type
|
|
Smiles
|
CC1C=2N(C3=CC=CC(=C3N1)C)N=NN2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |